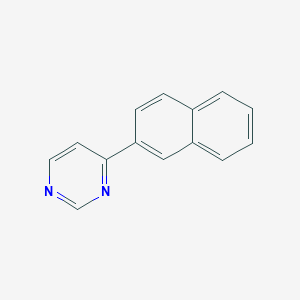![molecular formula C25H11BrF5NO3S B11983142 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11983142.png)
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of bromophenyl, thiazole, and chromenone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The chromenone moiety is introduced in the final steps, often through a series of condensation and cyclization reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or by binding to particular receptors on cell surfaces. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the chromenone structure.
7-(2,3,4,5,6-Pentafluorobenzyl)oxy-2H-chromen-2-one: Contains the chromenone and pentafluorobenzyl groups but lacks the thiazole and bromophenyl components.
Uniqueness
What sets 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development .
Propiedades
Fórmula molecular |
C25H11BrF5NO3S |
|---|---|
Peso molecular |
580.3 g/mol |
Nombre IUPAC |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C25H11BrF5NO3S/c26-13-4-1-11(2-5-13)17-10-36-24(32-17)15-7-12-3-6-14(8-18(12)35-25(15)33)34-9-16-19(27)21(29)23(31)22(30)20(16)28/h1-8,10H,9H2 |
Clave InChI |
NEVYKTPWJDHZFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11983059.png)
![3-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11983066.png)
![Ethyl 4-({[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11983075.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide](/img/structure/B11983081.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11983083.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983096.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11983098.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}acetamide](/img/structure/B11983104.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983118.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983134.png)
![N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B11983146.png)

